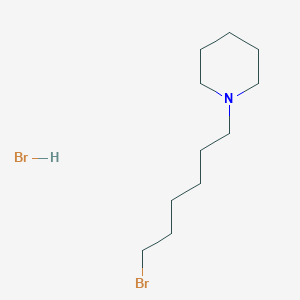

1-(6-Bromohexyl)piperidine hydrobromide

Description

Significance of Piperidine (B6355638) Derivatives as Core Chemical Scaffolds

Piperidine, a six-membered heterocyclic amine, and its derivatives are fundamental building blocks in the synthesis of a vast array of chemical compounds. nih.govwikipedia.org These derivatives are integral to the pharmaceutical industry, appearing in more than twenty classes of drugs. nih.govnih.gov The piperidine ring is a common feature in many alkaloids and pharmaceuticals, valued for its ability to interact with biological targets. wisdomlib.orgencyclopedia.pub The development of efficient methods for synthesizing substituted piperidines is a key focus in modern organic chemistry. nih.gov Researchers continue to explore piperidine derivatives for their potential in treating a wide range of conditions, including cancer, Alzheimer's disease, and various infections. encyclopedia.pubajchem-a.com

Overview of Halogenated Alkanes in Organic Synthesis

Halogenated alkanes, also known as alkyl halides, are alkanes in which one or more hydrogen atoms have been replaced by a halogen. wikipedia.orglibretexts.org They are widely used in organic synthesis due to the reactivity of the carbon-halogen bond, which allows for the introduction of various functional groups through substitution and elimination reactions. wikipedia.org The synthesis of haloalkanes can be achieved through several reliable methods, including the addition of halogens or hydrohalogens to alkenes and the conversion of alcohols. wikipedia.org These compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials. numberanalytics.com While historically used as solvents and refrigerants, concerns about their environmental impact have led to a reduction in some of these applications. libretexts.org

Contextual Importance of Hydrobromide Salts in Chemical Stability and Reactivity Studies

Hydrobromide salts are formed from the reaction of hydrobromic acid with an organic base, such as an amine. wikipedia.org In the context of chemical research, converting a basic compound into its hydrobromide salt can significantly enhance its stability and water solubility. reddit.com This is particularly important for compounds that are otherwise oily, hygroscopic, or prone to decomposition. reddit.com The crystalline nature of hydrobromide salts facilitates their handling and formulation. reddit.com Hydrobromic acid itself is a strong acid and a key reagent in organic synthesis for producing organobromine compounds through reactions like addition to alkenes. solubilityofthings.comwikipedia.org

Chemical Profile of 1-(6-Bromohexyl)piperidine hydrobromide

This section provides a detailed look at the chemical and physical properties of this compound.

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 88805-98-5 chemnet.com |

| Molecular Formula | C11H23Br2N |

| Molecular Weight | 333.12 g/mol |

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 164-166 °C |

| Boiling Point | Not available |

| Solubility | Soluble in water |

Synthesis and Manufacturing

The synthesis of this compound typically involves a nucleophilic substitution reaction. A common method is the reaction of piperidine with 1,6-dibromohexane (B150918). In this process, one of the bromine atoms of 1,6-dibromohexane is displaced by the nitrogen atom of piperidine, forming the N-substituted piperidine. The subsequent treatment with hydrobromic acid yields the hydrobromide salt.

The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and purity of the product. Purification is often achieved through recrystallization, which helps to remove unreacted starting materials and byproducts.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the piperidine ring, the bromohexyl chain, and the hydrobromide salt.

The piperidine ring, a saturated heterocycle, is generally stable but can undergo reactions such as N-alkylation. The bromine atom at the end of the hexyl chain is a good leaving group, making the compound susceptible to further nucleophilic substitution reactions. This reactivity allows for the introduction of other functional groups at this position.

The hydrobromide salt form contributes to the compound's stability and solubility in polar solvents. In solution, it exists as the piperidinium (B107235) cation and the bromide anion. The stability of the compound can be affected by factors such as pH and temperature, which can influence its degradation pathways.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(6-bromohexyl)piperidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrN.BrH/c12-8-4-1-2-5-9-13-10-6-3-7-11-13;/h1-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAKBYJBXWSYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCCCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70750262 | |

| Record name | 1-(6-Bromohexyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70750262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-98-5 | |

| Record name | 1-(6-Bromohexyl)piperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70750262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Direct N-Alkylation Pathways for Piperidine (B6355638) Derivatives

The most direct and common method for synthesizing 1-(6-bromohexyl)piperidine hydrobromide involves the N-alkylation of piperidine. This pathway utilizes the nucleophilic nature of the secondary amine in piperidine to form a new carbon-nitrogen bond.

Nucleophilic Substitution Reactions Utilizing Bromoalkyl Halides

The synthesis of 1-(6-bromohexyl)piperidine is primarily achieved via a nucleophilic substitution reaction. In this process, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon atom attached to a bromine atom in a bromoalkyl halide, such as 1,6-dibromohexane (B150918). chemcess.com The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom forms a bond with the carbon, displacing the bromide ion as a leaving group.

Reacting piperidine with a dihaloalkane like 1,6-dibromohexane can potentially lead to two products: the desired mono-substituted product, 1-(6-bromohexyl)piperidine, and a di-substituted, quaternary ammonium (B1175870) salt where a second piperidine molecule displaces the remaining bromine. researchgate.net To favor mono-alkylation, the reaction is often controlled by slowly adding the alkylating agent to an excess of the amine. researchgate.net The initial product is the free base, which is then treated with hydrobromic acid to precipitate the stable hydrobromide salt. A similar approach has been documented for the synthesis of 1-(2-bromoethyl)piperidine (B1605536) hydrobromide, where 1-(2-phenoxyethyl)piperidine (B1360213) is reacted with hydrobromic acid. prepchem.com

Reaction Conditions and Reagent Selection for N-Alkylation

The success of N-alkylation hinges on the appropriate selection of reagents and reaction conditions. Key factors include the choice of solvent, the presence and type of base, and the reaction temperature.

Solvents: Anhydrous polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly employed. researchgate.netrsc.org These solvents can dissolve the reactants and facilitate the substitution reaction without participating in it.

Bases: The reaction between piperidine and an alkyl halide generates hydrobromic acid (HBr), which protonates the starting piperidine, rendering it non-nucleophilic and slowing the reaction. To neutralize this acid and drive the reaction to completion, an external base is often added. researchgate.net Common choices include inorganic bases like potassium carbonate (K2CO3) and sodium hydride (NaH), or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA). researchgate.netchemicalforums.com Using a base like potassium carbonate can help speed up the reaction. researchgate.net

Temperature and Atmosphere: Reactions are typically conducted at room temperature, although heating (e.g., to 70°C) can increase the reaction rate. researchgate.net Performing the reaction under a dry, inert atmosphere, such as nitrogen, is recommended to prevent side reactions with atmospheric moisture. researchgate.net Microwave-assisted synthesis has also been used to accelerate N-alkylation reactions, often reducing reaction times to minutes. chemicalforums.com

The following table summarizes typical conditions for the N-alkylation of piperidine.

| Alkylating Agent | Solvent | Base | Temperature | Notes |

| Alkyl Bromide/Iodide | Acetonitrile | None (slow addition of halide) | Room Temp. | Slow addition of halide to excess piperidine favors mono-alkylation. researchgate.net |

| Alkylating Agent | DMF | K2CO3 | Room Temp. | A common method for promoting the reaction. researchgate.net |

| Alkylating Agent | DMF | NaH | 0°C to Room Temp. | NaH is a strong base used to deprotonate piperidine first. researchgate.net |

| Benzyl Chloride | Ethanol | K2CO3 | 80°C (Microwave) | Rapid synthesis method; potential for side reactions with solvent. chemicalforums.com |

| 1,6-Dibromohexane | Toluene | None (phase transfer catalyst) | Not specified | Reaction with excess dibromohexane to form the target precursor. rsc.org |

Multicomponent Reaction Strategies for Piperidine Ring Formation

While not the direct route to this compound, constructing the piperidine ring from simpler, acyclic precursors is a powerful strategy in organic synthesis. Multicomponent reactions (MCRs) are particularly efficient, as they combine three or more starting materials in a single step to form a complex product, thereby increasing molecular complexity and diversity. researchgate.netacsgcipr.org

Cascade Mechanisms in Piperidine Synthesis

Many MCRs proceed through cascade mechanisms (also known as domino or tandem reactions), where the product of an initial reaction becomes the substrate for a subsequent transformation in the same pot. This avoids the need to isolate intermediates, saving time and resources. For piperidine synthesis, these cascades often involve a sequence of well-known reactions. nih.gov

A common cascade involves a Michael addition followed by a Mannich reaction. nih.gov For instance, the reaction of an aldehyde, an amine (like ammonium acetate, which serves as the nitrogen source), and a compound with two activated methylene (B1212753) groups can lead to a dihydropyridine, which is then reduced to the piperidine scaffold. acsgcipr.orgnih.gov Enzyme cascades have also been developed, utilizing enzymes like galactose oxidase and imine reductase to convert protected amino alcohols into chiral aminopiperidines. rsc.org

Cyclization Reactions in N-Substituted Piperidine Construction

Intramolecular cyclization is a fundamental strategy for forming the piperidine ring. mdpi.com These reactions involve a linear precursor containing a nitrogen atom and a reactive functional group at the other end of a five-carbon chain, which react to close the ring.

Common cyclization strategies include:

Reductive Amination: An intramolecular reaction between an amine and a ketone or aldehyde within the same molecule is a classic method for forming cyclic amines like piperidine. nih.gov

Alkene Cyclization: The nitrogen atom can attack an activated double bond (aza-Michael reaction) or be part of a metal-catalyzed process to form the ring. nih.govmdpi.com Gold- and palladium-catalyzed reactions have been developed for the oxidative amination of alkenes to yield substituted piperidines. nih.gov

Radical Cyclization: Radical reactions provide another pathway, where a nitrogen-centered or carbon-centered radical initiates the ring closure. mdpi.combeilstein-journals.org

Ring Expansion: Novel methods have been developed where a smaller ring, such as an aziridine, undergoes a formal [3+3] ring expansion to form a dehydropiperidine, which can be subsequently reduced. researchgate.net

Asymmetric Synthesis Approaches for Chiral Piperidine Analogues

When the piperidine ring is substituted, it can contain one or more stereocenters, leading to the existence of enantiomers. Asymmetric synthesis aims to produce a single enantiomer, which is crucial in pharmaceutical development as different enantiomers can have vastly different biological activities.

Several strategies have been developed for the asymmetric synthesis of chiral piperidines:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction. The auxiliary is removed after the desired stereocenter is set.

Chiral Catalysis: A small amount of a chiral catalyst (metal-based or organic) is used to create the product with high enantiomeric excess. Rhodium-catalyzed asymmetric carbometalation and copper-catalyzed radical cyclizations are examples of this approach. mdpi.comnih.govsnnu.edu.cn

Biocatalysis: Enzymes, which are inherently chiral, are used to catalyze reactions with high stereo- and regioselectivity. Chemo-enzymatic methods, such as the dearomatization of pyridines, have been used to synthesize valuable chiral piperidine intermediates for drugs like Niraparib. nih.gov

A notable asymmetric approach involves the rhodium-catalyzed carbometalation of a dihydropyridine, which can furnish 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.govsnnu.edu.cn These intermediates can then be reduced to the corresponding chiral piperidines. nih.gov Similarly, enzyme-based cascades can convert N-substituted tetrahydropyridines into stereo-defined piperidines, offering a green and efficient route to these important scaffolds. nih.gov

Enantioselective Cyclization Processes

Enantioselective cyclization processes construct the piperidine ring from acyclic precursors, establishing stereocenters during the ring-forming step. These methods are highly efficient and atom-economical.

A notable example is the intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid. This process generates functionalized chiral piperidines, with the potential for in situ enantioenrichment of the product. umich.edu The reaction proceeds through the formation of a mixed chiral phosphate (B84403) acetal, which undergoes a concerted displacement to yield the piperidine product with high enantioselectivity. umich.edu

Organocatalytic strategies have also proven effective. A formal [4+2] cycloaddition, involving a Mannich reaction followed by reductive cyclization, can produce 2,3-substituted piperidines from N-PMP aldimine and glutaraldehyde (B144438) with excellent yields and enantioselectivities (up to >99% ee). rsc.org Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of N-containing 1,6-dienes has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines. This method offers a broad substrate scope and excellent functional group compatibility under mild conditions. researchgate.net

Catalytic Systems in Piperidine Synthesis

Catalysis is at the heart of modern organic synthesis, enabling the creation of complex molecules like substituted piperidines with high efficiency and selectivity. Both transition metals and small organic molecules (organocatalysts) play pivotal roles in these transformations.

Transition Metal Catalysis in C-N Bond Formation

Transition metal catalysts are exceptionally versatile in forging carbon-nitrogen bonds, a fundamental step in the synthesis of nitrogen heterocycles like piperidines. acs.org These catalysts can activate otherwise inert bonds and orchestrate complex bond-forming cascades.

Palladium catalysis is a cornerstone of modern synthetic chemistry, particularly for cross-coupling and cyclization reactions. acs.orgnih.gov A novel method for synthesizing highly substituted piperazines, structurally related to piperidines, involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components. acs.orgnih.gov This reaction proceeds under mild conditions with low catalyst loadings, offering high yields and excellent regio- and stereochemical control. acs.org

Another powerful strategy is the palladium-catalyzed C(sp³)–H arylation. Using an aminoquinoline auxiliary at the C(3) position of a piperidine precursor, selective C(4)–H arylation can be achieved with aryl iodides. acs.org This silver-free method uses an inexpensive base and allows for the synthesis of cis-3,4-disubstituted piperidines with high regio- and stereoselectivity. acs.org The directing group can later be removed, providing access to valuable building blocks. acs.org

Nickel-catalyzed reactions, particularly those involving radical intermediates, have emerged as powerful tools for forming C-C and C-N bonds. nih.govnih.gov When combined with electrochemistry, these methods offer a sustainable alternative to traditional cross-coupling reactions that often require stoichiometric chemical reductants. acs.org

A nickel-catalyzed electrochemical methodology has been developed for reductive cross-electrophile coupling, forging C(sp²)–C(sp³) linkages using amine-derived radical precursors and aryl iodides. acs.org This approach allows for the modular synthesis of a wide range of sp³-enriched products. acs.org More recently, a strategy combining biocatalysis and nickel electrocatalysis has been demonstrated for the enantioselective construction of complex piperidines. chemistryviews.org In this approach, enzymes are used for the stereoselective hydroxylation of piperidine carboxylates, followed by a Ni-electrocatalytic decarboxylative cross-coupling to install aryl groups. chemistryviews.org This hybrid method streamlines the synthesis of medicinally relevant, three-dimensional piperidine structures. chemistryviews.org

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(0) | Decarboxylative Cyclization | Mild conditions, high stereo- and regiocontrol | acs.orgnih.gov |

| Palladium(II) | C(sp³)–H Arylation | High regio- and stereoselectivity, directing group assisted | acs.org |

| Nickel/Electrocatalysis | Reductive Cross-Electrophile Coupling | Sustainable, avoids chemical reductants, forms C(sp²)-C(sp³) bonds | acs.org |

| Organocatalysis (Proline-derived) | Mannich/Reductive Cyclization | High enantioselectivity (>99% ee), one-pot synthesis | rsc.org |

| Organocatalysis (Piperidine) | Derivatization of Oligosaccharides | Efficient catalyst for malononitrile (B47326) addition | researchgate.net |

Organocatalytic Methods for Piperidine Derivatization

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a third pillar of catalysis. These methods offer mild reaction conditions, stability, and low toxicity. mun.ca For piperidine synthesis, organocatalysts are particularly effective in asymmetric reactions.

Asymmetric Mannich reactions and aza-Michael reactions are powerful C-C and C-N bond-forming reactions, respectively, that can be catalyzed by chiral amines or Brønsted bases. mun.ca These reactions have been employed in tandem to construct substituted piperidines with high efficiency and stereoselectivity. mun.ca For instance, a hybrid bio-organocatalytic cascade has been reported where a transaminase enzyme generates a reactive intermediate that then enters an organocatalytic Mannich reaction to build the piperidine scaffold. nih.gov

Piperidine itself can act as an organocatalyst. It has been shown to be an efficient catalyst for the derivatization of oligosaccharides with malononitrile, a process that enhances their detection by mass spectrometry. researchgate.net Furthermore, proline-catalyzed enantioselective Mannich reactions are well-established for producing chiral piperidines. youtube.com

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the structure of 1-(6-Bromohexyl)piperidine hydrobromide in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map the connectivity and conformational dynamics of the molecule.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidinium (B107235) ring and the bromohexyl chain. The presence of the positively charged nitrogen in the piperidinium ring significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field compared to a neutral piperidine (B6355638).

The protons on the carbons alpha to the nitrogen (C2 and C6 of the piperidine ring) are expected to be the most deshielded within the ring system, likely appearing in the range of 3.0-3.5 ppm. libretexts.orglibretexts.org The protons on the β (C3, C5) and γ (C4) carbons would appear further upfield, typically between 1.5 and 2.0 ppm. Due to the chair conformation of the piperidine ring, these protons exist in distinct axial and equatorial environments, which can lead to complex splitting patterns.

For the hexyl chain, the methylene (B1212753) group attached to the nitrogen (C1') would also be deshielded, with an expected chemical shift similar to the alpha-protons of the ring. The methylene group attached to the bromine atom (C6') is anticipated to resonate around 3.4 ppm due to the electronegativity of bromine. libretexts.orglibretexts.org The remaining methylene groups of the hexyl chain (C2' to C5') would produce a series of overlapping multiplets in the upfield region, typically between 1.3 and 1.9 ppm. The acidic proton on the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on analogous compounds. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidinium H2, H6 (α to N) | 3.0 - 3.5 | Multiplet |

| Piperidinium H3, H4, H5 (β, γ to N) | 1.5 - 2.0 | Multiplet |

| Hexyl H1' (α to N) | 3.0 - 3.5 | Multiplet |

| Hexyl H2', H3', H4', H5' | 1.3 - 1.9 | Multiplet |

| Hexyl H6' (α to Br) | ~3.4 | Triplet |

| Piperidinium N-H | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

In the ¹³C NMR spectrum, each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms (N⁺ and Br).

The carbons of the piperidinium ring alpha to the nitrogen (C2, C6) are expected to appear around 55-60 ppm. researchgate.netoregonstate.edu The β- and γ-carbons (C3, C5, and C4) would be found further upfield. The carbon of the hexyl chain attached to the nitrogen (C1') will also be deshielded, appearing in a range similar to the α-carbons of the ring. The carbon bonded to the bromine atom (C6') is predicted to have a chemical shift in the range of 30-35 ppm. wisc.edu The remaining carbons of the hexyl chain (C2' through C5') will resonate at progressively higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on analogous compounds. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Piperidinium C2, C6 (α to N) | 55 - 60 |

| Piperidinium C3, C5 (β to N) | 22 - 28 |

| Piperidinium C4 (γ to N) | 20 - 25 |

| Hexyl C1' (α to N) | 58 - 63 |

| Hexyl C2' | 25 - 30 |

| Hexyl C3' | 26 - 31 |

| Hexyl C4' | 32 - 37 |

| Hexyl C5' | 27 - 32 |

| Hexyl C6' (α to Br) | 30 - 35 |

Heteronuclear NMR Techniques (e.g., ¹⁹F NMR, HMQC, HSQC) for Comprehensive Structural Assignment

While ¹⁹F NMR is not applicable due to the absence of fluorine in the molecule, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguous assignment of all proton and carbon signals.

An HSQC experiment would correlate each carbon atom with its directly attached protons, confirming the assignments made in the ¹H and ¹³C spectra. For instance, it would definitively link the signals around 3.0-3.5 ppm in the ¹H spectrum to the carbon signals around 55-60 ppm, confirming their identity as the C2/C6 and C1' positions.

An HMBC experiment provides information about longer-range couplings (typically over 2-3 bonds). This would be instrumental in confirming the connectivity of the entire molecule. For example, correlations would be expected between the protons on C1' of the hexyl chain and the C2/C6 carbons of the piperidinium ring, establishing the N-alkylation site. Similarly, correlations between the protons on C5' and the carbon at C6' would confirm the end of the alkyl chain. No specific heteronuclear NMR studies for this compound have been identified in the surveyed literature.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A single-crystal X-ray diffraction study would confirm that the piperidinium ring adopts a stable chair conformation, which is characteristic for such six-membered rings. researchgate.netmdpi.com The analysis would yield precise measurements of all bond lengths and angles. The C-N bonds within the piperidinium ring are expected to be in the typical range for a C-N single bond (approx. 1.47-1.51 Å). The C-C bond lengths in both the ring and the hexyl chain would be approximately 1.52-1.54 Å. The C-Br bond length is anticipated to be around 1.93-1.97 Å.

The bond angles within the piperidinium ring would deviate slightly from the ideal tetrahedral angle of 109.5° due to the ring structure, while the angles in the flexible hexyl chain would be closer to this value. Torsion angles would define the specific staggered conformation of the hexyl chain and the puckering of the piperidinium ring.

Table 3: Representative Bond Lengths and Angles Based on Analogous Structures This table presents typical values; actual experimental data would provide precise measurements for the specific crystal structure.

| Bond/Angle | Representative Value |

| C-N (ring) | 1.47 - 1.51 Å |

| C-N (chain) | 1.48 - 1.52 Å |

| C-C (aliphatic) | 1.52 - 1.54 Å |

| C-Br | 1.93 - 1.97 Å |

| C-N-C (angle) | ~112° |

| C-C-C (angle) | ~110-114° |

| C-C-Br (angle) | ~110° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

In the crystal lattice of this compound, the primary intermolecular interaction would be the hydrogen bond between the acidic proton of the piperidinium cation (N⁺-H) and the bromide anion (Br⁻). d-nb.infonih.gov This strong electrostatic interaction is a defining feature of amine hydrohalide salts and plays a crucial role in the crystal packing. mdpi.comresearchgate.net The H···Br distance is expected to be significantly shorter than the sum of their van der Waals radii, indicating a strong hydrogen bond.

Crystallographic Insights into Salt Formation and Counterion Interactions

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on related piperidinium and pyridinium bromide salts provide significant insights into its expected solid-state structure. The formation of this salt involves the protonation of the tertiary amine of the piperidine ring by hydrobromic acid, resulting in a positively charged piperidinium cation and a bromide anion.

In the crystalline lattice, the primary interactions governing the structure are expected to be electrostatic forces between the 1-(6-bromohexyl)piperidin-1-ium cation and the bromide (Br⁻) anion. Furthermore, a network of weak C-H···Br⁻ hydrogen bonds is anticipated to play a crucial role in the crystal packing. These interactions typically involve the hydrogen atoms of the piperidinium ring and the hexyl chain interacting with the bromide anion. The geometry of these hydrogen bonds, including donor-hydrogen···acceptor distances and angles, dictates the three-dimensional arrangement of the ions.

In similar structures, the piperidine ring typically adopts a stable chair conformation. The crystal packing is often characterized by the formation of layers or more complex three-dimensional networks stabilized by these C-H···Br⁻ interactions. The bromide anion is often surrounded by several cations, maximizing the electrostatic and hydrogen bonding interactions.

Table 1: Expected Crystallographic Interaction Data for this compound (based on analogous structures)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Ionic Bond | N⁺ (piperidinium) | Br⁻ | Variable | Primary force holding the salt together. |

| Hydrogen Bond | C-H (ring) | Br⁻ | 2.8 - 3.2 | Stabilizes crystal packing. |

| Hydrogen Bond | C-H (alkyl chain) | Br⁻ | 2.9 - 3.3 | Contributes to the overall crystal lattice energy. |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a fundamental technique for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the exact molecular formula can be confirmed. For the cationic component, 1-(6-bromohexyl)piperidin-1-ium, the expected monoisotopic mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm) of error.

Table 2: Theoretical Mass Data for the Cation of this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₁₁H₂₃BrN⁺ | 248.1063 |

The presence of bromine, with its two characteristic isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a distinctive isotopic pattern for the molecular ion, with two peaks of approximately equal intensity separated by two mass units. This isotopic signature serves as a key confirmation of the presence of bromine in the molecule.

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for assessing the purity and confirming the identity of this compound. A suitable reversed-phase LC method would separate the target compound from any impurities, starting materials, or by-products. The mass spectrometer would then detect the eluting compound, confirming its identity by its mass-to-charge ratio.

For the analysis of this quaternary ammonium (B1175870) salt, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a small amount of a modifying agent such as formic acid or acetic acid would likely be employed to ensure good peak shape and ionization efficiency. The mass spectrometer, typically operating in electrospray ionization (ESI) positive mode, would detect the 1-(6-bromohexyl)piperidin-1-ium cation at its corresponding m/z value. This technique allows for the sensitive detection and quantification of the compound, making it ideal for quality control.

The fragmentation pattern of the 1-(6-bromohexyl)piperidin-1-ium cation under tandem mass spectrometry (MS/MS) conditions would provide further structural confirmation. The primary fragmentation pathways are expected to involve the cleavage of the hexyl chain and fragmentation of the piperidine ring.

Table 3: Predicted Major Fragmentation Pathways for [C₁₁H₂₃BrN]⁺

| Precursor m/z | Predicted Fragment Ion | Predicted Fragment m/z | Fragmentation Pathway |

| 248.11 | [C₅H₁₀N]⁺ | 84.08 | Loss of the bromohexyl radical |

| 248.11 | [C₆H₁₂Br]⁺ | 163.02 | Cleavage at the C-N bond |

| 248.11 | [C₁₁H₂₂N]⁺ | 168.18 | Loss of a bromine radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

The IR spectrum is expected to be dominated by absorptions corresponding to the vibrations of the piperidinium ring and the alkyl chain. Key vibrational modes would include:

C-H stretching vibrations of the methylene groups in the piperidinium ring and the hexyl chain, typically observed in the 2850-3000 cm⁻¹ region.

N-H stretching vibration of the protonated amine is expected, though it may be broad and shifted due to hydrogen bonding with the bromide anion.

CH₂ bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹.

C-N stretching vibrations of the piperidinium ring would appear in the fingerprint region, likely between 1100 and 1250 cm⁻¹.

C-Br stretching vibration from the bromohexyl group is expected to be found in the lower frequency region, typically around 500-650 cm⁻¹.

Raman spectroscopy would provide complementary information. The non-polar C-C and C-H bonds are expected to show strong Raman signals. The symmetric vibrations of the piperidinium ring would also be Raman active.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C-H Stretch (alkyl & ring) | 2850 - 3000 | IR, Raman |

| N⁺-H Stretch | 2400 - 2700 (broad) | IR |

| CH₂ Bend | 1450 - 1470 | IR, Raman |

| C-N Stretch | 1100 - 1250 | IR |

| C-C Stretch | 800 - 1100 | Raman |

| C-Br Stretch | 500 - 650 | IR, Raman |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

In the case of this compound, the molecule is achiral. It does not possess any stereogenic centers, nor does it exhibit atropisomerism or planar chirality. Therefore, it will not exhibit any optical activity. As a result, chiroptical spectroscopy is not an applicable technique for the analysis of this compound.

Advanced Applications and Synthetic Utility in Chemical Sciences

Role as a Versatile Synthetic Intermediate for Diverse Chemical Libraries

The structure of 1-(6-Bromohexyl)piperidine hydrobromide makes it an ideal scaffold for the generation of diverse chemical libraries. The reactive terminal bromide allows for a variety of chemical transformations, enabling the attachment of this piperidine-containing moiety to a wide range of molecular frameworks. This versatility is crucial in combinatorial chemistry, where the goal is to synthesize a large number of different but structurally related molecules for high-throughput screening.

The piperidine (B6355638) ring itself is a common motif in many biologically active compounds, and the hexyl chain provides a flexible linker that can be modified to tune the physicochemical properties of the final products. Researchers can exploit the reactivity of the bromohexyl group to introduce different functional groups through nucleophilic substitution reactions, leading to the creation of libraries of compounds with potential applications in drug discovery and materials science.

Table 1: Examples of Chemical Transformations Utilizing this compound

| Reaction Type | Reagent/Catalyst | Product Class |

| Nucleophilic Substitution | Azides, Amines, Thiols | Azido-, Amino-, and Thio-functionalized piperidines |

| Ether Synthesis | Alkoxides, Phenoxides | Piperidinyl-terminated ethers |

| Esterification | Carboxylate salts | Piperidinyl-terminated esters |

| C-C Bond Formation | Cyanide, Grignard reagents | Extended-chain piperidine derivatives |

Development of Chemical Probes for Receptor Interaction Studies (Non-Clinical Focus)

Chemical probes are essential tools for studying the function and behavior of biological macromolecules like receptors. The design of such probes often requires a modular approach, incorporating a recognition element, a linker, and a reporter or reactive group. This compound serves as an excellent precursor for the linker and recognition elements in certain chemical probes.

The piperidine moiety can act as a recognition element for specific receptors where this structural feature is known to bind. The bromohexyl chain functions as a versatile tether, allowing for the attachment of fluorophores, biotin tags, or other reporter groups. This enables researchers to visualize and track receptor interactions in a non-clinical setting, contributing to a fundamental understanding of biological processes. The length and flexibility of the hexyl spacer can be critical in positioning the reporter group appropriately without interfering with the binding of the piperidine core to its target.

Precursor for Advanced Materials (e.g., Anion Exchange Membranes)

The piperidinium (B107235) cation, formed from the piperidine group, can act as the anion exchange site. The bromohexyl group allows for the covalent attachment of this functional unit to a polymer backbone. This can be achieved either by polymerization of a vinyl-functionalized derivative of the compound or by grafting the molecule onto an existing polymer. The flexible hexyl spacer can enhance the mobility of the piperidinium groups, potentially leading to improved ionic conductivity in the resulting membrane.

Table 2: Potential Properties of Anion Exchange Membranes Derived from this compound

| Property | Potential Advantage |

| Ionic Conductivity | The flexible spacer may enhance ion transport. |

| Chemical Stability | Piperidinium groups can offer good stability in alkaline environments. |

| Mechanical Strength | Can be incorporated into robust polymer backbones. |

| Tunability | The degree of functionalization can be controlled to optimize performance. |

Building Block for Supramolecular Assemblies and Coordination Compounds

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The structure of this compound lends itself to the construction of such assemblies.

The piperidine nitrogen can act as a hydrogen bond acceptor or can be protonated to form a cation that participates in electrostatic interactions. The long alkyl chain can engage in van der Waals interactions, contributing to the stability of self-assembled structures. Furthermore, the terminal bromide can be replaced with other functional groups capable of specific recognition events, such as hydrogen bonding motifs or metal-coordinating ligands.

In the realm of coordination chemistry, the piperidine nitrogen can act as a ligand for various metal ions. By modifying the terminal bromide to include additional donor atoms, multidentate ligands can be synthesized. These ligands can then be used to create coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research concerning the synthesis of 1-(6-bromohexyl)piperidine hydrobromide and its analogs will likely focus on green chemistry principles to minimize waste and energy consumption.

One promising avenue is the advancement of biocatalytic methods . The use of enzymes, such as lipases and transaminases, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.netnih.govnih.gov Research is anticipated to focus on identifying or engineering enzymes capable of catalyzing the N-alkylation of piperidine (B6355638) with 1,6-dibromohexane (B150918) under mild, aqueous conditions. Immobilized enzymes on solid supports could further enhance reusability and simplify product purification. researchgate.net

Another key area is the refinement of green chemistry approaches . This includes the use of alternative, non-toxic solvents, or even solvent-free reaction conditions. tandfonline.comtandfonline.comstudypug.com Microwave-assisted and ultrasound-promoted syntheses could also be explored to reduce reaction times and energy input. allen.in Furthermore, the development of one-pot, multi-component reactions to construct complex piperidine derivatives from simple precursors represents a highly atom-economical strategy. researchgate.net

Flow chemistry presents a scalable and safe platform for the synthesis of heterocyclic compounds. libretexts.orgstudymind.co.ukresearchgate.net Continuous flow processes can offer precise control over reaction parameters, leading to higher yields and purity while minimizing the handling of hazardous intermediates. researchgate.net Future work could involve designing a telescoped flow synthesis of this compound, potentially integrating in-line purification steps.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. researchgate.netnih.gov | Enzyme discovery and engineering, substrate scope limitations. |

| Green Chemistry | Use of renewable resources, reduced environmental impact. tandfonline.comtandfonline.com | Catalyst development, optimization of solvent-free conditions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. libretexts.orgstudymind.co.uk | Reactor design, integration of purification steps. |

Development of Advanced Catalytic Methods for Selective Transformations

The presence of a terminal bromo group and a piperidine ring in this compound offers multiple sites for further functionalization. Advanced catalytic methods that can selectively target these positions are crucial for creating a diverse range of derivatives with tailored properties.

Future research will likely focus on the selective C-H functionalization of the piperidine ring. tandfonline.comtandfonline.comstudypug.com Transition metal catalysis, particularly with palladium, rhodium, and iridium, has shown promise in directing the arylation or alkylation of specific C-H bonds within N-heterocycles. tandfonline.comresearchgate.net Photocatalysis is another emerging area that enables mild and selective C-H functionalization under visible light irradiation. tandfonline.comallen.inlibretexts.org

The development of catalysts for the selective transformation of the C-Br bond is also a significant area of interest. This includes advancements in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds. nih.gov Metallaphotoredox catalysis is a powerful tool for the cross-electrophile coupling of alkyl bromides with other electrophiles, offering new avenues for C(sp³)–C(sp³) bond formation. mdpi.com

Furthermore, electrochemical methods are gaining traction as a sustainable approach for C-N bond formation and other transformations. researchgate.netnih.govlibretexts.org Anodic oxidation can be used to generate reactive intermediates for C-H functionalization, while cathodic reduction can facilitate transformations of the alkyl bromide moiety. These methods often operate under mild conditions and avoid the use of stoichiometric chemical oxidants or reductants.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions.

Future efforts in this area will involve the development of ML models for reaction prediction . These models can be trained on large datasets of known reactions to predict the feasibility and potential yield of a given transformation, including the N-alkylation of piperidines or subsequent functionalization of the bromohexyl chain. researchgate.netresearchgate.net AI can also assist in retrosynthesis , proposing novel and efficient synthetic routes to complex target molecules containing the 1-(6-bromohexyl)piperidine scaffold. researchgate.netlibretexts.orgnih.gov

AI algorithms can also be employed for the optimization of reaction conditions . By analyzing the complex interplay of various parameters such as catalyst, solvent, temperature, and concentration, ML models can identify the optimal conditions to maximize yield and minimize byproducts, significantly reducing the experimental effort required. libretexts.orgmdpi.comacs.orgmdpi.com This is particularly valuable for complex catalytic reactions where traditional optimization methods can be time-consuming and resource-intensive.

Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships

Computational chemistry provides powerful tools to gain a deeper understanding of the factors that govern the reactivity and properties of molecules like this compound.

Quantum chemical calculations , particularly Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, calculate transition state energies, and predict the regioselectivity of reactions. researchgate.netnih.govrsc.org Such studies can provide valuable insights into the C-H and C-Br bond activation processes, guiding the design of more efficient catalysts and reaction conditions. researchgate.netlouisville.edunih.gov

Molecular dynamics (MD) simulations can be employed to study the conformational behavior and intermolecular interactions of this compound and its derivatives in different environments. researchgate.net This is particularly relevant for understanding their behavior in biological systems or in the formation of functional materials.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be developed to correlate the structural features of piperidine derivatives with their biological activities or physical properties. nih.govnih.govtandfonline.com These models can be used to predict the properties of novel, unsynthesized compounds, thereby accelerating the discovery of new functional molecules.

Table 2: Computational Approaches and Their Applications

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction mechanism studies, transition state analysis. rsc.org | Understanding of reaction pathways and catalyst performance. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. researchgate.net | Prediction of behavior in complex environments. |

| QSAR/QSPR | Correlation of structure with activity/property. nih.govnih.gov | Predictive models for designing new compounds with desired features. |

Expanding Synthetic Applications in Functional Materials Design

The unique combination of a hydrophilic piperidinium (B107235) head group and a flexible hydrophobic alkyl bromide tail in this compound makes it an interesting building block for the design of functional materials.

One promising area is the development of piperidine-containing polymers and ionomers . These materials can have applications in areas such as alkaline fuel cells, where the piperidinium cation can act as an anion exchange group. mdpi.com The bromohexyl chain can be used for polymerization or for grafting onto other polymer backbones.

The self-assembly properties of this and related amphiphilic molecules could be explored for the creation of supramolecular structures such as micelles, vesicles, and liquid crystals. The interplay between the ionic head group and the alkyl chain can be tuned to control the morphology and properties of the resulting assemblies.

Furthermore, derivatives of 1-(6-bromohexyl)piperidine could find applications in the field of organic electronics . The piperidine moiety can influence the electronic properties of conjugated systems, and the bromohexyl group provides a handle for further chemical modification to create novel organic semiconductors or charge-transporting materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(6-Bromohexyl)piperidine hydrobromide, and what analytical techniques are critical for confirming its purity and structure?

- Methodology : The compound can be synthesized via alkylation of piperidine with 1,6-dibromohexane under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by hydrobromide salt formation using HBr. Key analytical techniques include:

- ¹H/¹³C NMR : To confirm the integration of the bromohexyl chain and piperidine protons .

- Elemental Analysis : To verify stoichiometry of the hydrobromide salt .

- Mass Spectrometry (ESI-MS) : For molecular ion validation .

- Note : Similar piperidine derivatives (e.g., CAS 84501-69-9) use analogous alkylation strategies, as seen in hydrobromide salt syntheses .

Q. How does the bromohexyl chain influence the solubility and reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The bromohexyl group acts as a leaving group in SN2 reactions. Solubility varies with solvent polarity:

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity but may require phase-transfer catalysts for biphasic systems .

- Non-polar solvents (toluene) : Reduce solubility but minimize side reactions like elimination.

- Data Insight : Piperidine derivatives with longer alkyl chains exhibit increased lipophilicity, affecting reaction kinetics .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., elimination or over-alkylation) during the synthesis of this compound?

- Methodology :

- Temperature Control : Maintain ≤60°C to suppress elimination .

- Stoichiometric Optimization : Use a 1:1.2 molar ratio of piperidine to 1,6-dibromohexane to favor mono-alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes dibromohexane byproducts .

Q. How can researchers resolve discrepancies in NMR splitting patterns observed for this compound across studies?

- Methodology :

- Salt Form Effects : Compare free base vs. hydrobromide spectra; hydrobromide salts exhibit downfield shifts due to protonation .

- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency .

- Dynamic NMR : Assess conformational exchange at varying temperatures .

Q. What computational methods predict the solid-state stability and hygroscopicity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry and calculate lattice energy using software like Gaussian .

- Molecular Dynamics (MD) : Simulate moisture adsorption in amorphous vs. crystalline phases .

- Experimental Correlation : Thermal gravimetric analysis (TGA) validates predicted decomposition thresholds .

Q. How to design a stability study for this compound under accelerated storage conditions?

- Methodology :

- ICH Guidelines : Test at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Buffer Solutions : Use ammonium acetate (pH 6.5) to assess hydrolytic stability .

- Light Exposure : Conduct photostability studies in ICH-compliant chambers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.